molecular formula C16H12BrNO2S B377996 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one CAS No. 271778-09-7

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No. B377996
CAS RN: 271778-09-7
M. Wt: 362.2g/mol
InChI Key: IFMXYYSVEWOADI-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one” is a complex organic molecule that contains a benzothieno[2,3-d][1,3]oxazin-4-one core with a bromophenyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothieno[2,3-d][1,3]oxazin-4-one core, which is a bicyclic system containing a benzene ring fused to a thieno[2,3-d][1,3]oxazin-4-one ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing bromine atom on the phenyl ring, which could make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and could also influence its solubility and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXYYSVEWOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

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